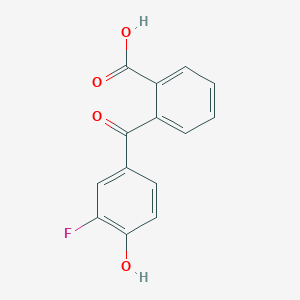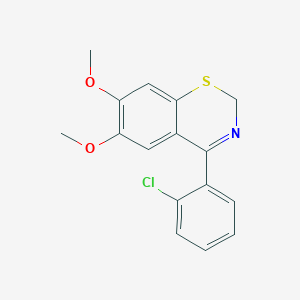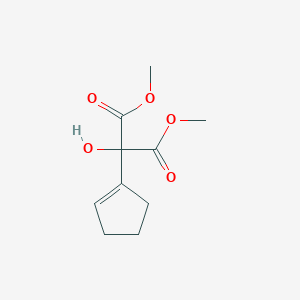silane CAS No. 96424-82-7](/img/structure/B14358198.png)
[2-(Benzylsulfanyl)ethyl](trifluoro)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)ethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilane group attached to a benzylsulfanyl ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)ethylsilane typically involves the reaction of benzyl mercaptan with an appropriate ethyl trifluorosilane precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzylsulfanyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)ethylsilane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluorosilane group, yielding simpler organosulfur compounds.
Substitution: The trifluorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Organosulfur compounds without the trifluorosilane group.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
2-(Benzylsulfanyl)ethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluorosilane groups into molecules, enhancing their reactivity and stability.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzylsulfanyl)ethylsilane involves its interaction with specific molecular targets and pathways. The trifluorosilane group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl group may also contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)ethylsilane: Similar structure but with a methyl group instead of a benzyl group.
2-(Phenylsulfanyl)ethylsilane: Similar structure but with a phenyl group instead of a benzyl group.
2-(Ethylsulfanyl)ethylsilane: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
2-(Benzylsulfanyl)ethylsilane is unique due to the presence of the benzyl group, which can enhance its reactivity and stability compared to similar compounds. The benzyl group may also impart specific biological activities, making this compound particularly valuable in medicinal chemistry and drug development.
Propiedades
Número CAS |
96424-82-7 |
|---|---|
Fórmula molecular |
C9H11F3SSi |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
2-benzylsulfanylethyl(trifluoro)silane |
InChI |
InChI=1S/C9H11F3SSi/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
WSOGTGGDPPMHNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)


![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)

![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)

![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
